molecular formula C19H14N2O B5832727 3-(1-naphthylmethyl)-4(3H)-quinazolinone

3-(1-naphthylmethyl)-4(3H)-quinazolinone

Cat. No.: B5832727
M. Wt: 286.3 g/mol
InChI Key: GLZCPGNQQLHTQR-UHFFFAOYSA-N
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Description

3-(1-Naphthylmethyl)-4(3H)-quinazolinone is a synthetic quinazolinone derivative offered for early-discovery research. Quinazolinones constitute a privileged scaffold in medicinal chemistry, known for a broad spectrum of biological activities, including significant anticancer, antimicrobial, and anti-inflammatory properties . This compound is of particular interest in oncology research. Quinazolinone-based hybrids, especially those incorporating other pharmacophores like thiazole rings, have demonstrated potent cytotoxic effects against various human cancer cell lines, including prostate (PC3), breast (MCF-7), and colon (HT-29) adenocarcinomas . The mechanism of action for quinazolinone derivatives can be multi-faceted, involving the inhibition of critical cellular processes such as tubulin polymerization and dihydrofolate reductase (DHFR) . The structural motif of this compound serves as a versatile chemical building block, enabling researchers to explore its full pharmacological potential through the development of novel hybrid molecules . Please note: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

3-(naphthalen-1-ylmethyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O/c22-19-17-10-3-4-11-18(17)20-13-21(19)12-15-8-5-7-14-6-1-2-9-16(14)15/h1-11,13H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZCPGNQQLHTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-naphthylmethyl)-4(3H)-quinazolinone typically involves the condensation of 2-aminobenzamide with 1-naphthaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the quinazolinone ring.

  • Condensation Reaction

      Reagents: 2-aminobenzamide, 1-naphthaldehyde

      Conditions: Acidic or basic medium, typically using acetic acid or sodium hydroxide

      Temperature: Room temperature to reflux conditions

  • Cyclization

      Reagents: Imine intermediate

      Conditions: Heating under reflux

      Solvent: Ethanol or methanol

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(1-Naphthylmethyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The naphthylmethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinones.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the naphthyl ring.

Common Reagents and Conditions

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Acidic or basic medium, elevated temperatures

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Room temperature to reflux conditions

  • Substitution

      Reagents: Halogens, nitrating agents

      Conditions: Acidic medium, room temperature

Major Products

    Oxidation: Formation of naphthyl carboxylic acids or aldehydes

    Reduction: Formation of dihydroquinazolinones

    Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

3-(1-Naphthylmethyl)-4(3H)-quinazolinone has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-naphthylmethyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthylmethyl group may enhance its binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:
  • Bulky Groups : The 1-naphthylmethyl group in the target compound likely enhances membrane permeability and target engagement compared to smaller substituents (e.g., methyl or phenyl) .
  • Electron-Withdrawing Substituents : Halogens (e.g., Cl at C7 in UR-9825) improve antifungal activity by increasing electrophilicity and target binding .
  • Phenolic Groups: Derivatives like 5k exhibit potent radical scavenging due to hydrogen donation from hydroxyl groups .

Mechanism of Action Comparisons

  • Antifungal Activity: UR-9825 targets fungal lanosterol 14α-demethylase, with its triazolyl group critical for binding .
  • Antioxidant Activity: Phenolic derivatives (e.g., 5k) neutralize radicals via electron transfer mechanisms .
  • Anticancer Activity : Isoxazole-containing derivatives induce apoptosis by inhibiting kinase pathways .

Q & A

Q. How do stereochemical configurations impact the biological activity of chiral quinazolinone derivatives?

  • Methodological Answer : Enantiomers often exhibit divergent activities. For UR-9825, only the (1R,2R) isomer showed antifungal efficacy, while (1S,2S) and (1R,2S) were inactive . Chiral HPLC or enzymatic resolution ensures stereochemical purity, and crystallography confirms configurations .

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